Z-Val-Glu-Ile-Asp-AFC

概要

説明

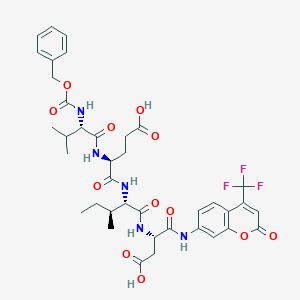

Z-VEID-AFC (トリフルオロ酢酸塩): は、カスパーゼ-6 特異的に設計された蛍光性基質です。この化合物は、特にアポトーシスとタンパク質分解の文脈で、酵素活性を研究する生化学研究で広く使用されています。 この化合物の完全な化学名は、N-[(フェニルメトキシ)カルボニル]-L-バリル-L-α-グルタミル-L-イソロイシル-N-[2-オキソ-4-(トリフルオロメチル)-2H-1-ベンゾピラン-7-イル]-L-α-アスパラギン、トリフルオロ酢酸塩 です .

準備方法

Z-VEID-AFC (トリフルオロ酢酸塩) の合成には、官能基の保護と脱保護、ペプチドカップリング反応、蛍光性部分の導入など、複数のステップが含まれます。合成経路は通常、ペプチド配列バリル-α-グルタミル-イソロイシル-α-アスパラギン の調製から始まります。次に、この配列を7-アミノ-4-トリフルオロメチルクマリン とカップリングして最終生成物を形成します。 反応条件には、多くの場合、N,N'-ジシクロヘキシルカルボジイミド やN-ヒドロキシスクシンイミド などのカップリング試薬を、ジメチルホルムアミド などの有機溶媒中で使用することがあります .

化学反応の分析

Enzymatic Cleavage by Caspase-6

Z-Val-Glu-Ile-Asp-AFC is specifically cleaved at the Ile-Asp (I-D) bond by caspase-6, releasing the fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety. This reaction enables real-time monitoring of caspase-6 activity via fluorescence measurements (excitation: 400 nm, emission: 505 nm) .

Key Features:

-

Substrate Specificity : Caspase-6 recognizes the VEID sequence, distinguishing it from caspases-3 and -8, which prefer DEVD and IETD motifs, respectively .

-

Structural Basis : The active site of caspase-6 accommodates the Val-Glu-Ile-Asp sequence through hydrogen bonding and hydrophobic interactions. Phosphorylation at Ser-257 disrupts substrate binding, inhibiting cleavage .

Example Protocol :

| Parameter | Value |

|---|---|

| Substrate Concentration | 50 μM Ac-VEID-AFC |

| Enzyme | 50 ng processed caspase-6 |

| Assay Buffer | 50 mM HEPES, pH 7.4 |

| Detection Method | Fluorescence (λex/λem = 400/505 nm) |

Results :

-

Caspase-6 activity shows linear fluorescence increase over 60 minutes .

-

Phosphorylated caspase-6 (S257E mutant) exhibits <10% activity compared to wild-type .

Inhibition and Regulation

VEID-AFC cleavage is blocked by caspase-6-specific inhibitors and post-translational modifications:

Inhibitors :

| Inhibitor | Target | Effect on VEID Cleavage |

|---|---|---|

| Z-VAD-FMK | Pan-caspase | Complete inhibition |

| Z-LEHD-FMK | Caspase-9 | No effect |

| Phosphorylation (S257E) | Caspase-6 | >90% inhibition |

Comparative Substrate Specificity

VEID-AFC is selective for caspase-6 over other caspases in physiological conditions:

| Caspase | Preferred Substrate | Cleavage of VEID-AFC |

|---|---|---|

| 3 | DEVD-AFC | Negligible |

| 6 | VEID-AFC | High activity |

| 8 | IETD-AFC | Negligible |

| 9 | LEHD-AFC | Negligible |

Data derived from fluorogenic assays .

Research Findings

-

Neurodegeneration Studies : VEID-AFC identified caspase-6 activation in Huntington’s disease models, correlating with huntingtin protein cleavage .

-

Apoptosis Regulation : Phosphorylation at Ser-257 suppresses caspase-6 activity, highlighting a regulatory mechanism for apoptosis resistance .

-

Drug Development : VEID-AFC-based screens discovered allosteric caspase-6 inhibitors, advancing therapeutic strategies for neurodegenerative disorders .

Degradation and Stability

While VEID-AFC itself is stable under assay conditions, analogous Asp-containing peptides undergo succinimide formation under stress (e.g., high pH or temperature). This degradation pathway is not reported for VEID-AFC but is a consideration for long-term storage .

科学的研究の応用

Biochemical Assays

Fluorogenic Assays : Z-Val-Glu-Ile-Asp-AFC is extensively used in fluorogenic assays to monitor caspase activity in vitro. These assays can assess the effectiveness of potential caspase inhibitors and study the kinetics of caspase activation during apoptosis. For example, researchers have employed this substrate to evaluate the inhibitory effects of novel small molecule inhibitors on caspase-6 activity in cellular models .

In Vivo Studies : Recent studies have demonstrated the utility of this compound in vivo, particularly in models of neurodegeneration. The substrate has been used to assess the protective effects of caspase inhibitors against axonal degeneration and cognitive decline associated with neurodegenerative diseases .

Applications in Disease Research

This compound has been pivotal in understanding the role of caspases in various diseases:

- Neurodegenerative Diseases : The substrate's ability to quantify caspase-6 activity has made it essential for studying Alzheimer’s and Huntington's diseases. Inhibitors that target this enzyme are being explored for their therapeutic potential .

- Cancer Research : Caspases play a dual role in cancer, acting as pro-apoptotic factors or promoting tumor progression under certain conditions. This compound is used to investigate these roles by measuring caspase activity in cancer cell lines .

Case Studies

作用機序

Z-VEID-AFC (トリフルオロ酢酸塩) の作用機序は、カスパーゼ-6 による開裂を伴います。カスパーゼ-6 は、この化合物のバリル-α-グルタミル-イソロイシル-α-アスパラギン というペプチド配列を認識し、結合します。結合すると、カスパーゼ-6 はペプチド結合を開裂し、7-アミノ-4-トリフルオロメチルクマリン を放出します。この開裂イベントは非常に特異的であり、蛍光の測定可能な増加をもたらし、これはカスパーゼ-6 の活性を定量するために使用できます。 Z-VEID-AFC (トリフルオロ酢酸塩) の分子標的はカスパーゼ-6 であり、関与する経路はアポトーシスシグナル伝達経路です .

類似の化合物との比較

Z-VEID-AFC (トリフルオロ酢酸塩): は、カスパーゼ-6 に対する特異性でユニークです。類似の化合物には、カスパーゼ-1 の蛍光性基質であるZ-YVAD-AFC (トリフルオロ酢酸塩) と、カスパーゼ-3 特異的なZ-DEVD-AFC (トリフルオロ酢酸塩) があります。これらの化合物は、類似の蛍光性部分(7-アミノ-4-トリフルオロメチルクマリン )を共有していますが、ペプチド配列が異なり、さまざまなカスパーゼに対する特異性を付与します。 この特異性は、さまざまな生物学的プロセスにおける個々のカスパーゼの活性を正確に研究するために不可欠です .

類似化合物との比較

Z-VEID-AFC (trifluoroacetate salt): is unique in its specificity for caspase-6. Similar compounds include Z-YVAD-AFC (trifluoroacetate salt) , which is a fluorogenic substrate for caspase-1, and Z-DEVD-AFC (trifluoroacetate salt) , which is specific for caspase-3. While these compounds share a similar fluorogenic moiety (7-amino-4-trifluoromethylcoumarin ), their peptide sequences differ, conferring specificity for different caspases. This specificity is crucial for accurately studying the activity of individual caspases in various biological processes .

生物活性

Z-Val-Glu-Ile-Asp-AFC, also known as Z-VEID-AFC, is a fluorogenic substrate specifically designed for the study of caspase-6 activity. This compound plays a crucial role in biochemical research, particularly in understanding apoptosis and proteolysis mechanisms. This article delves into the biological activity of Z-VEID-AFC, highlighting its mechanism of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

Chemical Name: N-[(phenylmethoxy)carbonyl]-L-valyl-L-α-glutamyl-L-isoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine, trifluoroacetate salt

Molecular Weight: Not specified

CAS Number: Not specified

Fluorogenic Product: 7-amino-4-trifluoromethylcoumarin (AFC)

Z-VEID-AFC is specifically cleaved by caspase-6, an important cysteine protease involved in the apoptotic pathway. The cleavage occurs at the peptide bond between the valine and glutamic acid residues, releasing the fluorescent product AFC. This reaction can be monitored using fluorescence spectroscopy, allowing researchers to quantify caspase-6 activity under various experimental conditions.

Research Applications

Z-VEID-AFC is widely utilized in several areas of biological research:

- Apoptosis Studies : It is primarily used to measure caspase-6 activity, providing insights into apoptotic signaling pathways.

- Drug Discovery : The compound serves as a tool for screening potential inhibitors of caspase-6, which may have therapeutic implications in diseases characterized by excessive apoptosis, such as neurodegenerative disorders.

- Cell Biology : Researchers employ Z-VEID-AFC to investigate the role of caspase-6 in different cell types and under various stress conditions.

Comparative Analysis with Similar Compounds

Z-VEID-AFC's specificity for caspase-6 distinguishes it from other fluorogenic substrates like Z-DEVD-AFC (for caspase-3) and Z-YVAD-AFC (for caspase-1). The following table summarizes key differences:

| Compound | Specificity | Fluorogenic Product |

|---|---|---|

| This compound | Caspase-6 | 7-amino-4-trifluoromethylcoumarin |

| Z-Asp-Glu-Val-Asp-AFC | Caspase-3 | 7-amino-4-trifluoromethylcoumarin |

| Z-Tyr-Val-Ala-Asp-AFC | Caspase-1 | 7-amino-4-trifluoromethylcoumarin |

Case Studies and Research Findings

Several studies have utilized Z-VEID-AFC to explore its biological activity:

- Caspase Activity in Neurodegeneration : Research indicated that caspase-6 plays a significant role in neurodegenerative diseases. In models of Alzheimer's disease, inhibition of caspase-6 activity using Z-VEID-AFC showed reduced synaptic loss and improved cognitive function (Gervais et al., 1999; Galvan et al., 2006) .

- Mechanistic Insights into Apoptosis : A study demonstrated that treatment with Z-VEID-AFC allowed for the quantification of apoptotic cell death in neuronal cultures, revealing the dynamics of caspase activation during apoptosis (Garden et al., 2002) .

- Therapeutic Targeting : The specificity of Z-VEID-AFC for caspase-6 has made it a valuable tool in drug discovery efforts aimed at modulating apoptotic pathways in various diseases (Guo et al., 2004) .

特性

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44F3N5O12/c1-5-20(4)32(36(55)44-26(17-29(49)50)34(53)42-22-11-12-23-24(38(39,40)41)16-30(51)58-27(23)15-22)45-33(52)25(13-14-28(47)48)43-35(54)31(19(2)3)46-37(56)57-18-21-9-7-6-8-10-21/h6-12,15-16,19-20,25-26,31-32H,5,13-14,17-18H2,1-4H3,(H,42,53)(H,43,54)(H,44,55)(H,45,52)(H,46,56)(H,47,48)(H,49,50)/t20-,25-,26-,31-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVAAZFKVRJQQH-UXAYAQJLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44F3N5O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

819.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。